molecular formula C28H27NO3 B138799 (2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester CAS No. 239466-39-8

(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester

Cat. No.: B138799
CAS No.: 239466-39-8
M. Wt: 425.5 g/mol
InChI Key: RAOJUCCEQKKMBR-LSDHQDQOSA-N
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Description

(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester is a complex organic compound with a unique structure that includes a piperidinylidene ring, a trityl group, and an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester typically involves multiple steps, starting with the preparation of the piperidinylidene intermediate. The trityl group is introduced through a tritylation reaction, and the final esterification step involves the reaction of the intermediate with ethyl acetate under acidic or basic conditions. Common reagents used in these reactions include trityl chloride, piperidine, and ethyl acetate, with catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which (2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[4-Oxo-1-benzyl-3-piperidinylidene]acetic Acid Ethyl Ester
  • (2E)-2-[4-Oxo-1-phenyl-3-piperidinylidene]acetic Acid Ethyl Ester

Uniqueness

(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester is unique due to the presence of the trityl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where its specific interactions and stability can be advantageous.

Properties

IUPAC Name

ethyl (2E)-2-(4-oxo-1-tritylpiperidin-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO3/c1-2-32-27(31)20-22-21-29(19-18-26(22)30)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-17,20H,2,18-19,21H2,1H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOJUCCEQKKMBR-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CN(CCC1=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CN(CCC1=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629497
Record name Ethyl (2E)-[4-oxo-1-(triphenylmethyl)piperidin-3-ylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239466-39-8
Record name Ethyl (2E)-[4-oxo-1-(triphenylmethyl)piperidin-3-ylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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